![molecular formula C10H8O3S B1344184 4-羟基苯并[b]噻吩-5-甲酸甲酯 CAS No. 246177-37-7](/img/structure/B1344184.png)
4-羟基苯并[b]噻吩-5-甲酸甲酯
描述
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate (MHBTC) is a compound that has been studied extensively due to its potential applications in various fields of science. MHBTC is a synthetic molecule that has been used in a variety of experiments, such as drug delivery, nanotechnology, and biotechnology.
科学研究应用
缩合硫杂环合成的中间体
4-羟基苯并[b]噻吩-5-甲酸甲酯是缩合硫杂环合成的关键中间体。它的羟基可以转化为 O-氨基甲酸酯,通过定向金属化促进取代基的区域控制引入。这一过程对于合成具有所需性质和反应性的各种羟基苯并[b]噻吩至关重要,突出了其在有机合成和药用化学中的重要性 (Wahidulla & Bhattacharjee, 2013), (Mereyala, Banda, & Sirajud Doulah, 2013), (Mukherjee & De, 2003), (Khapli, Dey, & Mal, 2003), (Paknikar & Srinivasan, 2013), (Basak, Ghosh, & Sarkar, 2003)。
介晶态潜力和结构-性质研究
一项关于衍生自 4-取代噻吩-2-羧酸的新型酯的合成和介晶态性质的研究证明了此类衍生物在形成中间相方面的潜力。这项研究推导出结构-性质关系,表明介晶性质取决于分子核心中环的总数和噻吩环 4 位取代基的性质。这些发现为开发具有理想热学和光学性质的材料提供了见解 (Matharu, Karadakov, Cowling, Hegde, & Komitov, 2011)。
抗菌和抗氧化研究
在药用化学领域,4-羟基苯并[b]噻吩-5-甲酸甲酯的衍生物已被合成并评估其抗菌和抗氧化活性。其中一些衍生物表现出优异的抗菌和抗真菌特性,以及显着的抗氧化潜力。此类研究突出了该化合物在开发具有抗菌和抗氧化能力的新型治疗剂中的相关性 (Raghavendra et al., 2016)。
溴化反应选择性
关于 5-二芳基氨基-2-甲基苯并[b]噻吩溴化选择性的研究强调了该化合物的独特电子结构,这导致了溴化反应中的“异常”选择性。这种“非平面”共轭模型影响了电子的离域,从而影响了反应的选择性,为电荷传输材料的合成提供了有价值的见解 (Wu, Pang, Tan, & Meng, 2013)。
安全和危害
作用机制
Target of Action
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a compound used as an organic synthesis intermediate It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activity .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to different effects . For instance, some thiophene derivatives are known to act as nonsteroidal anti-inflammatory drugs .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting they may interact with multiple pathways .
Pharmacokinetics
Its molecular weight of 20824 suggests it may have suitable properties for absorption and distribution
Result of Action
Given its use as an organic synthesis intermediate , it is likely used to produce compounds with various biological activities.
Action Environment
It is known to be stable at room temperature , suggesting it may be relatively stable under various environmental conditions.
生化分析
Biochemical Properties
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate can bind to certain proteins, altering their conformation and affecting their biological activity .
Cellular Effects
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate has been found to inhibit cell proliferation by modulating the activity of key signaling pathways such as the MAPK/ERK pathway . Furthermore, it can affect gene expression by acting as a transcriptional regulator, either upregulating or downregulating the expression of specific genes involved in cell growth and survival . In terms of cellular metabolism, Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate can alter the metabolic flux, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate involves several key processes. At the molecular level, it can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, potentially affecting its biological activity . Long-term studies in vitro and in vivo have demonstrated that Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate specific biological pathways . At higher doses, Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect without causing significant toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate.
属性
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQGMFTJYIMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625450 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246177-37-7 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


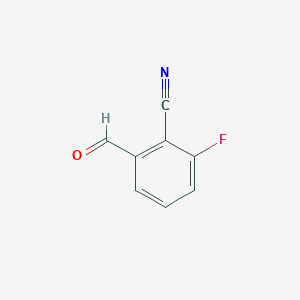
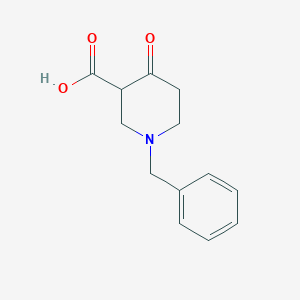





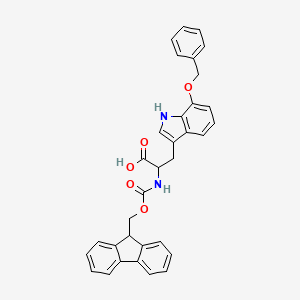

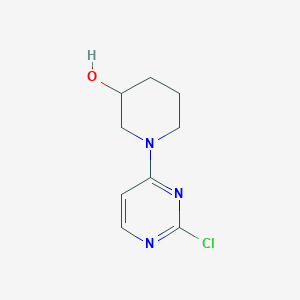

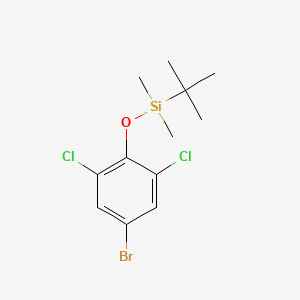
![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)